



# An In-depth Technical Guide to 3-Chlorophenylboronic Acid

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Compound of Interest		
Compound Name:	3-Chlorophenyl boronic acid	
Cat. No.:	B1630686	Get Quote

#### Introduction

3-Chlorophenylboronic acid is a versatile organoboron compound widely utilized as a key building block in organic synthesis and medicinal chemistry.[1][2] Its stability and reactivity make it an essential reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][3][4] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

### **Core Properties and Data**

The fundamental physicochemical properties of 3-Chlorophenylboronic acid are summarized in the table below, providing a quick reference for laboratory use.



Property	Value	References
Molecular Formula	C6H6BClO2	[1][5][6][7]
Molecular Weight	156.37 g/mol	[5][6][7][8]
CAS Number	63503-60-6	[1][5][6]
Appearance	White to off-white crystalline powder or needles	[1][2][9]
Melting Point	185 - 189 °C	[1][2][8]
Solubility	Slightly soluble in water; Soluble in methanol, ether, tetrahydrofuran, DMSO, and DMF.[2][9]	
Purity	≥95% - 99% (HPLC)	[1][7][8][10]

## **Experimental Protocols**

Detailed methodologies for the synthesis of 3-Chlorophenylboronic acid and its application in Suzuki-Miyaura cross-coupling are outlined below.

# Synthesis of 3-Chlorophenylboronic Acid via Grignard Reaction

This protocol describes the synthesis starting from m-dichlorobenzene.[5]

#### Materials:

- m-Dichlorobenzene
- Magnesium turnings
- Iodine (initiator)
- 1,2-Dibromoethane (initiator)



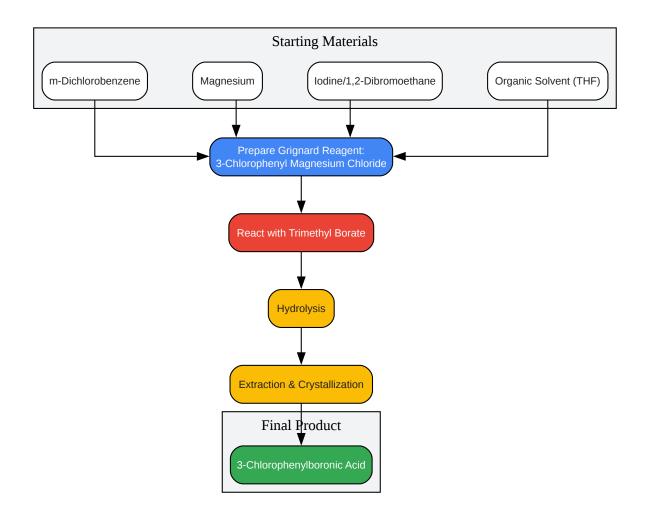
- Anhydrous tetrahydrofuran (THF)
- Trimethyl borate
- n-Butyllithium in hexane
- 3M Hydrochloric acid (HCl)
- Dichloromethane (DCM)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate

#### Procedure:

- Grignard Reagent Formation: Under an argon atmosphere, cool a solution of mbromochlorobenzene (1 equivalent) in anhydrous THF to -78 °C.
- Slowly add n-butyllithium (2.3 equivalents) dropwise, ensuring the temperature remains below -78 °C. Stir the mixture for one hour at this temperature.
- Borylation: Slowly add trimethyl borate (1.5 equivalents) to the reaction mixture. Continue stirring at -78 °C for another hour.
- Quenching and Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Quench the reaction by adding a saturated solution of ammonium chloride.
- Remove THF and the majority of water under reduced pressure.
- Acidify the residue with 3M HCl to a pH of 3.
- Extraction: Extract the aqueous layer three times with dichloromethane (DCM).
- Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate under reduced pressure to yield the crude product.



 Crystallization: The crude product can be further purified by crystallization to obtain 3-Chlorophenylboronic acid.



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Caption: Synthesis workflow for 3-Chlorophenylboronic acid.

## **General Protocol for Suzuki-Miyaura Cross-Coupling**

This protocol details a typical Suzuki-Miyaura reaction using 3-Chlorophenylboronic acid to form a biaryl compound.[4][11]



#### Materials:

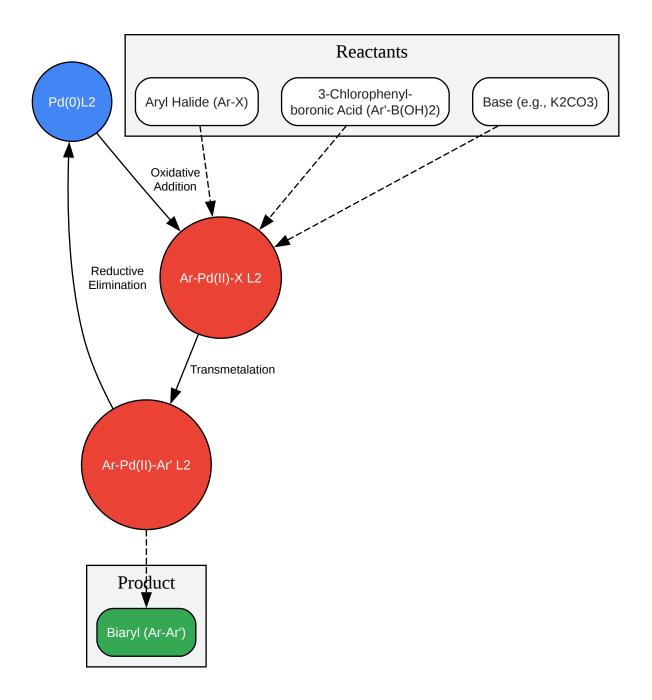
- Aryl halide (e.g., Aryl bromide, 1.0 eq.)
- 3-Chlorophenylboronic acid (1.2-1.5 eq.)
- Palladium catalyst (e.g., Pd(OAc)2, 2 mol%)
- Ligand (e.g., Triphenylphosphine, 4 mol%)
- Base (e.g., K2CO3 or CsF, 2.0 eq.)
- Solvent system (e.g., Toluene and Water)
- · Ethyl acetate
- · Anhydrous magnesium sulfate

#### Procedure:

- Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 mmol), 3-Chlorophenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add degassed toluene (10 mL) and water (2 mL) to the flask.
- Reaction: Heat the mixture to 85-90 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.



• Purification: The resulting crude product can be purified by column chromatography to yield the desired biaryl compound.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## **Applications in Research and Drug Development**



3-Chlorophenylboronic acid is a crucial intermediate in various fields:

- Pharmaceutical Development: It serves as a fundamental building block in the synthesis of a
  wide range of pharmaceuticals.[1] Its role is significant in developing drugs targeting cancer
  and diabetes, where it facilitates the construction of complex molecular architectures that
  can enhance drug efficacy.[1] It is also used in the synthesis of enzyme inhibitors, such as
  PDE4 inhibitors.[2][9][10]
- Organic Synthesis: As a versatile reagent, it is extensively used in Suzuki-Miyaura reactions to create biaryl compounds, which are common motifs in agrochemicals and fine chemicals. [1][2] It also participates in other reactions like 1,4-conjugate additions.[2][9]
- Materials Science: In the field of advanced materials, this compound is used to modify surfaces and create functionalized polymers.[1] It is a vital building block for specialized organic molecules used in Organic Light-Emitting Diodes (OLEDs), contributing to materials with enhanced stability and luminescence.[3]

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